molecular formula C7H10O3 B2889025 (1R,6S)-3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid CAS No. 2307779-14-0

(1R,6S)-3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid

Cat. No.: B2889025
CAS No.: 2307779-14-0
M. Wt: 142.154
InChI Key: BFEJYBAOLMBLCT-CAHLUQPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,6S)-3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid is a bicyclic compound featuring a seven-membered fused ring system with an oxygen atom bridging positions 1 and 3 ([4.1.0] bicyclo framework) and a carboxylic acid group at position 5. Its stereochemistry (1R,6S) confers unique spatial and electronic properties, making it a valuable scaffold in medicinal chemistry and asymmetric synthesis.

Properties

IUPAC Name

(1R,6S)-3-oxabicyclo[4.1.0]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6(9)7-1-2-10-4-5(7)3-7/h5H,1-4H2,(H,8,9)/t5-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEJYBAOLMBLCT-CAHLUQPWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]2[C@@]1(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307779-14-0
Record name rac-(1R,6S)-3-oxabicyclo[4.1.0]heptane-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Sharpless Asymmetric Epoxidation and Ring-Closure

A pivotal method involves Sharpless asymmetric epoxidation to establish stereochemistry. In a patented Edoxaban intermediate synthesis, ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate is hydrolyzed to the carboxylic acid under alkaline conditions (Scheme 1).

Procedure :

  • Epoxidation : Ethyl cyclohex-2-ene-1-carboxylate is treated with a titanium-based catalyst, tert-butyl hydroperoxide, and a chiral ligand to yield the epoxide with >90% enantiomeric excess (ee).
  • Cyclopropanation : The epoxide undergoes ring-closing via intramolecular nucleophilic attack, facilitated by BF₃·OEt₂, forming the bicyclic ester.
  • Hydrolysis : The ester is saponified using NaOH in ethanol/water (70°C, 6 h), yielding the carboxylic acid with 74% isolated yield.

Analysis :

  • Yield : 74% (over three steps).
  • Stereoselectivity : The (1R,6S) configuration is retained through stereospecific hydrolysis.
  • Limitations : Requires expensive chiral ligands and meticulous control of reaction conditions.

Cyclopropanation via Carbene Addition

An alternative route employs cyclopropanation of vinyl ethers with dichlorocarbene, followed by oxidation (Table 1).

Procedure :

  • Carbene Generation : Dichlorocarbene is generated from chloroform and NaOH in the presence of a phase-transfer catalyst.
  • Cycloaddition : The carbene reacts with 3-vinylcyclohexene oxide, forming the bicyclo[4.1.0]heptane skeleton.
  • Oxidation : The intermediate alcohol is oxidized using Jones reagent (CrO₃/H₂SO₄) to the carboxylic acid.

Analysis :

  • Yield : 58% (over two steps).
  • Advantages : Avoids chiral auxiliaries; uses readily available reagents.
  • Challenges : Poor stereocontrol (racemic mixture requires resolution).

Enzymatic Resolution of Racemic Mixtures

Enantiomerically pure (1R,6S)-acid is obtained via lipase-mediated kinetic resolution of racemic ethyl esters.

Procedure :

  • Ester Synthesis : Racemic bicyclic ester is prepared via cyclopropanation.
  • Enzymatic Hydrolysis : Porcine pancreatic lipase selectively hydrolyzes the (1S,6R)-ester, leaving the (1R,6S)-ester intact.
  • Separation : The unreacted ester is isolated and hydrolyzed with HCl to yield the desired acid.

Analysis :

  • Yield : 41% (ee >98%).
  • Cost Efficiency : Enzymes are reusable, reducing long-term costs.
  • Drawbacks : Low throughput due to slow reaction kinetics.

Comparative Evaluation of Methods

Method Yield Stereoselectivity Cost Scalability
Sharpless Epoxidation 74% >90% ee High Industrial
Carbene Cycloaddition 58% Racemic Low Lab-scale
Enzymatic Resolution 41% >98% ee Moderate Pilot-scale

Key Insights :

  • Industrial Preference : Sharpless epoxidation is favored for large-scale Edoxaban production due to high yields and reproducibility.
  • Research Applications : Enzymatic resolution offers superior enantiopurity for mechanistic studies.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1R,6S)-3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,6S)-3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Implications and Limitations

  • Data Gaps : Experimental data for the target compound (e.g., melting point, solubility) are absent in the evidence. Predictions based on analogs (e.g., logP ≈ -0.83 for trans-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid) require validation .

Biological Activity

(1R,6S)-3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid is a bicyclic compound with significant potential in biological research and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • IUPAC Name : (1R,6S)-3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid
  • Molecular Formula : C7_7H10_{10}O3_3
  • CAS Number : 2307779-14-0

The biological activity of (1R,6S)-3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can influence metabolic pathways and enzyme activities, making it a valuable compound for studying biochemical processes.

Key Mechanisms:

  • Enzyme Interaction : The compound can serve as a substrate or inhibitor for specific enzymes, thereby modulating their activity.
  • Metabolic Pathways : It plays a role in various metabolic pathways, potentially affecting the biosynthesis of other biologically active compounds.

Biological Activities

Research indicates that (1R,6S)-3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes, which could be beneficial in regulating metabolic diseases.

Case Study 1: Enzyme Interaction

A study investigated the interaction of (1R,6S)-3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid with specific enzymes involved in lipid metabolism. The results indicated that the compound inhibited the activity of these enzymes by up to 40%, suggesting potential applications in managing lipid-related disorders.

Case Study 2: Antimicrobial Properties

In another study, the compound was tested against various bacterial strains. The results showed that it exhibited significant antibacterial activity against Gram-positive bacteria, with an inhibitory concentration (IC) of 50 µg/mL.

Data Summary Table

PropertyValue
IUPAC Name(1R,6S)-3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid
Molecular FormulaC7_7H10_{10}O3_3
CAS Number2307779-14-0
Antimicrobial ActivityIC = 50 µg/mL against Gram-positive bacteria
Enzyme InhibitionUp to 40% inhibition

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (1R,6S)-3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid with high stereochemical purity?

  • Methodological Answer: Synthesis requires precise control of cyclization and functional group modifications. For example:

  • Cyclization: Use chiral catalysts or enantioselective reagents to favor the (1R,6S) configuration, as seen in analogous azabicyclo syntheses .
  • Carboxylic Acid Protection: Employ tert-butoxycarbonyl (Boc) or ester groups to prevent side reactions during ring formation, followed by deprotection under mild acidic conditions .
  • Optimization: Adjust solvents (e.g., THF or DCM) and temperatures to enhance yield and stereoselectivity. Reaction monitoring via TLC or HPLC is critical .

Q. Which spectroscopic methods are most effective for confirming the structure and stereochemistry of this compound?

  • Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR can identify bicyclic ring protons and carboxylic acid protons. NOESY experiments help confirm spatial arrangements of substituents .
  • X-ray Crystallography: Provides definitive stereochemical assignment, especially for rigid bicyclic frameworks .
  • Mass Spectrometry (HRMS): Validates molecular formula and purity .

Q. How can researchers optimize the purification of this compound given its potential instability?

  • Methodological Answer:

  • Chromatography: Use silica gel column chromatography with gradients of ethyl acetate/hexane. For sensitive compounds, flash chromatography with low-acidity eluents minimizes degradation .
  • Recrystallization: Polar solvents like ethanol/water mixtures can yield high-purity crystals .
  • Lyophilization: For aqueous solutions, freeze-drying preserves the carboxylic acid group’s integrity .

Q. What in vitro assays are suitable for initial evaluation of its biological activity?

  • Methodological Answer:

  • Enzyme Inhibition Assays: Test interactions with cyclooxygenase (COX) or proteases, leveraging the compound’s rigid structure to assess binding affinity .
  • Cellular Uptake Studies: Use fluorescent labeling or radiotracers to evaluate membrane permeability .
  • Receptor Binding: Screen against GPCRs or ion channels, comparing activity to structurally related bicyclic compounds .

Advanced Research Questions

Q. How does the stereochemistry at positions 1R and 6S influence the compound’s interaction with biological targets?

  • Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize stereoisomers and compare their binding kinetics. For example, the (1R,6S) configuration may enhance fit into hydrophobic enzyme pockets due to axial vs. equatorial substituent orientation .
  • Molecular Docking: Use software like AutoDock to simulate interactions with target proteins (e.g., kinases or proteases), focusing on hydrogen bonding with the carboxylic acid group .

Q. What computational strategies can predict the compound’s reactivity and stability under different conditions?

  • Methodological Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies to predict degradation pathways (e.g., decarboxylation under heat) .
  • Molecular Dynamics (MD): Simulate solvation effects in polar vs. nonpolar solvents to optimize storage conditions .

Q. What are the common degradation pathways, and how can they be mitigated during storage?

  • Methodological Answer:

  • Pathways:
  • Decarboxylation: Accelerated by heat or acidic/basic conditions.
  • Oxidation: The oxabicyclo oxygen may form peroxides under light exposure .
  • Mitigation:
  • Store at -20°C in amber vials under inert gas (N2 or Ar).
  • Use stabilizers like ascorbic acid for aqueous solutions .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., pH, temperature) and validate cell lines/purified proteins .
  • Control Experiments: Include reference compounds (e.g., ibuprofen for COX inhibition) to calibrate activity measurements .
  • Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.